Dianhydrogalactitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Studies suggest DHG might work by interfering with DNA synthesis in cancer cells. It may also disrupt cell division and hinder the growth of tumors [].

Clinical Trials

Early clinical trials investigated DHG for various cancers, including brain tumors in children and non-Hodgkin's lymphomas. However, these trials yielded mixed results, with some showing limited effectiveness and others reporting significant side effects.

Limitations and Abandonment

DHG presented challenges in terms of delivery and tolerability. Difficulties arose in finding effective ways to administer the drug, and patients often experienced severe side effects, leading to the abandonment of DHG as a viable treatment option [].

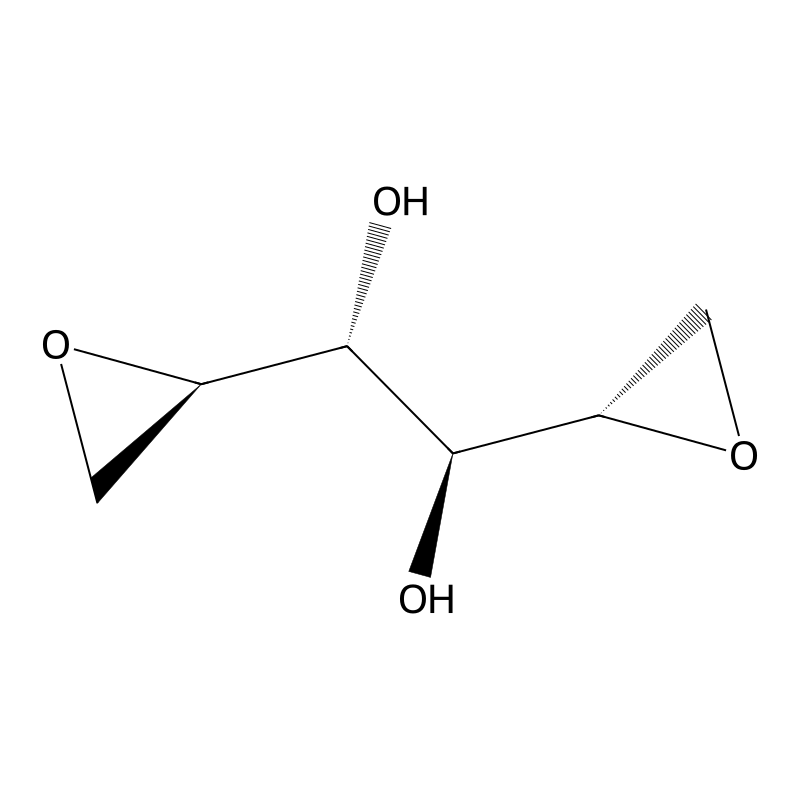

Dianhydrogalactitol, also known as 1,2:5,6-dianhydrogalactitol, is a bi-functional alkylating agent that primarily targets DNA. It functions by inducing interstrand crosslinks at the N7 position of guanine bases in DNA, leading to persistent double-strand breaks. This compound has shown promise in clinical settings, particularly for treating resistant forms of glioblastoma and other cancers. It is currently undergoing clinical trials and has demonstrated the ability to cross the blood-brain barrier, making it a viable candidate for central nervous system tumors .

Dianhydrogalactitol's mechanism of action centers around its ability to alkylate DNA. Alkylation disrupts the normal structure and function of DNA, potentially leading to cell death. Studies suggest dianhydrogalactitol can cross the blood-brain barrier, which is crucial for targeting brain tumors []. Additionally, it may be effective against cancer stem cells, which are thought to be a major contributor to treatment resistance [].

- Alkylation of DNA: The primary reaction involves the formation of interstrand crosslinks between DNA strands at the N7 position of guanine. This reaction is crucial for its anticancer activity as it disrupts DNA replication and transcription.

- Formation of DNA lesions: Upon treatment with dianhydrogalactitol, cells exhibit replication-dependent DNA damage characterized by the presence of γH2AX foci, indicating double-strand breaks .

- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, which is mediated through the activation of several signaling pathways including the ATM-Chk2 pathway .

The synthesis of dianhydrogalactitol involves multiple steps:

- Starting Materials: The synthesis typically begins with galactose derivatives.

- Formation of Anhydro Compounds: The process includes dehydration reactions to form the anhydro structure.

- Purification: The final product is purified using chromatographic techniques to ensure high purity necessary for biological testing.

Dianhydrogalactitol has several notable applications:

- Cancer Therapy: It is primarily investigated for its use in treating glioblastoma and other resistant cancers due to its unique mechanism of action.

- Combination Therapy: It shows potential when used in combination with other chemotherapeutic agents, particularly in overcoming resistance mechanisms associated with conventional treatments like temozolomide .

- Research Tool: Due to its ability to induce specific types of DNA damage, it serves as a valuable tool in research settings for studying DNA repair mechanisms and cell cycle regulation.

Interaction studies involving dianhydrogalactitol focus on:

- DNA Repair Pathways: Research indicates that inhibition of homologous recombination enhances the sensitivity of certain cancer cells to dianhydrogalactitol-induced damage .

- Combination Treatments: Studies have explored its interactions with various chemotherapeutic agents and have found that it can significantly enhance the efficacy of existing treatments by targeting different pathways involved in cancer cell survival .

Dianhydrogalactitol shares similarities with several other compounds that also function as alkylating agents or DNA-targeting agents. A comparison highlights its unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Temozolomide | Alkylation at O6 position | Commonly used for glioblastoma; resistance via MGMT expression |

| Nitrosoureas | Alkylation leading to crosslinking | Effective against various tumors; can cause severe side effects |

| Valproic Acid | Histone deacetylase inhibitor | Primarily used as an anticonvulsant; potential anticancer properties |

| Cisplatin | Forms crosslinks between DNA strands | Broad-spectrum anticancer agent but nephrotoxic |

| Carboplatin | Similar to cisplatin but less toxic | Used for various cancers; less effective against certain resistant tumors |

Dianhydrogalactitol's distinct mechanism—targeting N7-guanine—sets it apart from these compounds, particularly in its ability to bypass certain resistance mechanisms associated with traditional alkylating agents like temozolomide .

Isolation from Maytenus confertiflora

The extraction of dianhydrogalactitol precursors from natural sources represents a significant approach to obtaining starting materials for synthesis. Maytenus confertiflora, a plant species belonging to the Celastraceae family, serves as a notable natural source for dulcitol, which acts as the primary precursor for dianhydrogalactitol synthesis [1] [2].

The extraction process from Maytenus confertiflora follows a systematic multi-step procedure designed to maximize dulcitol yield while ensuring purity. The methodology begins with soaking the plant material in a soaking solution comprising 50% to 80% ethanol for approximately 24 hours [1]. This initial extraction step targets the soluble components containing dulcitol. Following the first soaking, the process is repeated with a fresh ethanol solution of the same concentration for an additional 24 hours to ensure complete extraction of available dulcitol [1].

The combined soaking solutions undergo solvent removal through heating under reduced pressure to produce a concentrated solution [1]. This concentration step is critical for subsequent purification stages. The concentrated solution is then allowed to settle overnight, and the clear supernatant is collected [1], providing initial clarification and removal of suspended particulates.

Further purification involves extraction of the clear supernatant with chloroform, followed by removal of chloroform under heat and reduced pressure [1]. This step eliminates additional impurities and concentrates the dulcitol-containing fraction. The final crystallization stage involves dissolving the residue in hot methanol and cooling to allow crystallization [1]. The resulting dulcitol crystals are collected through filtration and dried under reduced pressure to yield pure dulcitol suitable for subsequent chemical transformation [1].

The extraction efficiency and yield from Maytenus confertiflora can be influenced by several factors including the plant material's age, harvesting conditions, extraction time, and solvent composition. Optimization studies have demonstrated that ethanol concentrations between 50% and 80% provide optimal extraction efficiency while maintaining selectivity for dulcitol over other plant constituents [1].

Chemical Synthesis Pathways

Dulcitol-Based Synthesis Routes

Dulcitol serves as the fundamental starting material for multiple synthetic pathways leading to dianhydrogalactitol. The transformation of dulcitol to dianhydrogalactitol involves two key chemical transformations: first, the conversion of dulcitol to a dibrominated intermediate, followed by intramolecular cyclization to form the characteristic epoxide rings [3] [4].

The most widely employed approach utilizes concentrated hydrobromic acid solutions ranging from 60% to 70% concentration [3] [4]. The concentrated hydrobromic acid is typically prepared by reacting phosphorus with bromine in hydrobromic acid at elevated temperatures [3] [4]. This preparation method ensures the generation of highly concentrated acid solutions necessary for efficient dulcitol bromination.

In the primary synthetic route, dulcitol is added to the concentrated hydrobromic acid solution and reacted at 70°C for 5 to 7 hours [3] [4]. This reaction converts the primary and secondary hydroxyl groups of dulcitol to corresponding bromide functionalities, yielding dibromogalactitol as the key intermediate. The reaction conditions require careful temperature control to ensure complete conversion while minimizing decomposition reactions [3].

Alternative synthesis methodologies have been developed to address specific process requirements and scalability considerations. One such approach employs 62% aqueous hydrobromic acid under similar reaction conditions of 70°C for 5 to 7 hours [1]. This method offers advantages in terms of reagent handling and waste management while maintaining comparable conversion efficiency.

A room temperature variant utilizes 33% hydrobromic acid in acetic acid, with reaction times extended to 5 to 7 hours [1]. This approach provides benefits in terms of energy consumption and equipment requirements, making it particularly suitable for large-scale manufacturing applications.

Tosylation Route

The tosylation route represents an alternative synthetic strategy that employs tosyl chloride as the leaving group precursor instead of bromide [4]. This methodology involves the selective tosylation of the primary hydroxyl groups of dulcitol using tosyl chloride in the presence of a suitable base [4].

The tosylation reaction typically proceeds under mild conditions with careful control of stoichiometry to ensure selective functionalization of the 1,6-positions [4]. The resulting ditosylgalactitol intermediate undergoes subsequent treatment with base to promote intramolecular cyclization and epoxide formation [4].

This route offers several advantages including improved reaction selectivity, reduced formation of unwanted byproducts, and compatibility with a broader range of reaction conditions [4]. The tosylation approach is particularly valuable when high stereochemical control is required or when working with sensitive substrates that may not tolerate harsh bromination conditions.

Bromination Route Using Hydrobromic Acid

The hydrobromic acid bromination route represents the most extensively studied and optimized pathway for dianhydrogalactitol synthesis. The mechanism involves nucleophilic substitution of hydroxyl groups by bromide ions under acidic conditions [3] [4] [1].

The reaction proceeds through initial protonation of hydroxyl groups, followed by nucleophilic attack by bromide ions to form carbon-bromine bonds [3]. The reaction selectivity favors primary hydroxyl groups over secondary ones, resulting in preferential bromination at the 1,6-positions of the dulcitol molecule [3] [4].

Advanced bromination methodologies employ carbon tetrabromide (CBr4) in combination with triphenylphosphine (Ph3P) as brominating reagents [4]. This system operates under room temperature conditions with reaction times of 15 to 18 hours [4]. The CBr4/Ph3P system offers enhanced selectivity and reduced side reaction formation compared to direct hydrobromic acid treatment [4].

The CBr4/Ph3P approach typically utilizes dulcitol dissolved in pyridine or dimethylformamide at room temperature, followed by sequential addition of CBr4 and Ph3P with mixing for 15 to 18 hours [4]. After reaction completion, the mixture is concentrated under vacuum to remove solvent and chloroform formed during the reaction [4]. The resulting solid undergoes washing with dichloromethane to remove triphenylphosphine byproducts [4].

Reaction Mechanisms

Epoxide Formation Chemistry

The formation of epoxide rings in dianhydrogalactitol synthesis represents a critical mechanistic step that determines both product yield and stereochemical outcome. The epoxide formation proceeds through intramolecular nucleophilic substitution (SN2) reactions involving hydroxyl groups acting as nucleophiles and bromide or tosylate groups serving as leaving groups [3] [4].

The mechanism begins with deprotonation of strategically positioned hydroxyl groups by the base (typically potassium carbonate), generating alkoxide nucleophiles [3] [4]. These alkoxide species then attack the carbon atoms bearing bromide or tosylate leaving groups in an intramolecular fashion, resulting in ring closure and epoxide formation [3] [4].

The stereochemical course of epoxide formation is governed by the conformational preferences of the dulcitol backbone and the geometric requirements for SN2 displacement [3]. The reaction proceeds with inversion of configuration at the carbon centers undergoing substitution, leading to the characteristic stereochemistry observed in dianhydrogalactitol [5] [6].

The epoxide formation chemistry is facilitated by the use of polar nonionic solvents such as t-butanol or dimethylformamide, which stabilize the charged transition states while maintaining solubility of both reactants and products [3] [4]. The choice of solvent significantly influences reaction rate, selectivity, and overall yield.

Stereochemical Control in Synthesis

Stereochemical control in dianhydrogalactitol synthesis is achieved through careful manipulation of reaction conditions, substrate conformation, and reagent selection [7] [4]. The natural stereochemistry of dulcitol provides a pre-organized template that directs the formation of specific epoxide configurations [7].

The conformational rigidity of the dulcitol backbone restricts the possible orientations of hydroxyl and leaving groups, thereby controlling the stereochemical outcome of cyclization reactions [7]. This inherent stereochemical directing effect ensures high diastereoselectivity in epoxide formation, minimizing the formation of undesired stereoisomers [7].

Temperature control plays a crucial role in stereochemical selectivity. Lower temperatures generally favor kinetic control, leading to higher stereoselectivity but potentially reduced reaction rates [3] [4]. Conversely, elevated temperatures may result in thermodynamic control with possible erosion of stereochemical purity [3] [4].

The base selection and concentration also influence stereochemical outcomes. Potassium carbonate has been identified as the optimal base for achieving high stereoselectivity while maintaining practical reaction rates [3] [4]. The carbonate base provides sufficient basicity for hydroxyl deprotonation while avoiding unwanted side reactions that could compromise stereochemical integrity [3] [4].

Process Optimization

Yield Improvement Strategies

Yield optimization in dianhydrogalactitol synthesis involves systematic evaluation and control of multiple reaction parameters including temperature, time, reagent stoichiometry, and purification methodology [8] [9]. The implementation of Design of Experiments (DoE) approaches has proven effective in identifying optimal conditions while minimizing experimental effort [8].

Temperature optimization studies have demonstrated that reaction temperatures of 70°C for hydrobromic acid routes provide optimal balance between reaction rate and product selectivity [3] [4]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition and side product formation [3] [4].

Reaction time optimization reveals that 5 to 7 hours provides adequate conversion for hydrobromic acid methods, while CBr4/Ph3P systems require 15 to 18 hours for complete reaction [3] [4]. Extended reaction times beyond these optima do not significantly improve yields and may actually reduce product quality due to degradation reactions [3] [4].

Reagent stoichiometry optimization indicates that slight excess of brominating agents (1.1 to 1.2 equivalents) improves conversion efficiency without significantly increasing byproduct formation [3] [4]. The use of potassium carbonate in 2 to 3 fold excess ensures complete cyclization while providing buffering capacity to maintain optimal reaction pH [3] [4].

Solvent selection and concentration optimization demonstrate that t-butanol provides superior results compared to other polar solvents [3] [4]. The optimal concentration ratio of approximately 1 gram of dibromogalactitol to 10 mL of t-butanol ensures adequate solubility while maintaining practical reactor volumes [3] [4].

Scalability Considerations

Scalability analysis for dianhydrogalactitol synthesis encompasses heat transfer limitations, mixing efficiency, safety considerations, and waste management requirements [10] [11]. The exothermic nature of bromination reactions necessitates enhanced heat removal capabilities at larger scales [3] [4].

Heat transfer optimization requires careful reactor design with adequate cooling capacity to maintain temperature control during large-scale bromination [3] [4]. The use of jacketed reactors with efficient heat transfer surfaces becomes critical for maintaining reaction selectivity and preventing thermal runaway [11].

Mixing considerations become increasingly important at scale, as inadequate mixing can lead to local concentration gradients and reduced reaction efficiency [11]. The implementation of appropriate agitation systems with sufficient power input ensures homogeneous reaction conditions [11].

Safety considerations include proper ventilation systems for handling hydrobromic acid vapors, emergency cooling capabilities, and appropriate containment systems for brominated intermediates [3] [4]. The development of continuous processing alternatives can provide enhanced safety profiles compared to batch operations [10].

Waste management strategies focus on acid recovery and recycling, bromide salt treatment, and solvent reclamation [10]. The implementation of closed-loop solvent recovery systems can significantly reduce operating costs and environmental impact [10].

Purification Methodologies

Ether Slurry Technique

The ether slurry technique represents a highly effective purification method specifically optimized for dianhydrogalactitol isolation [3] [4] [12]. This methodology exploits differential solubility characteristics between dianhydrogalactitol and common impurities in diethyl ether [3] [4].

The technique involves addition of diethyl ether to the crude reaction mixture containing dianhydrogalactitol, followed by filtration to separate the desired product [3] [4]. Dianhydrogalactitol exhibits limited solubility in diethyl ether, allowing it to be retained as a solid phase while soluble impurities are removed in the filtrate [3] [4].

The ether slurry procedure typically employs a ratio of approximately 10 to 20 mL of diethyl ether per gram of crude product [3] [4]. The mixture is stirred for 30 to 60 minutes at room temperature to ensure equilibration, followed by filtration through appropriate filter media [3] [4].

Washing of the solid residue with additional portions of cold diethyl ether removes residual impurities while minimizing product losses [3] [4]. The purified dianhydrogalactitol is then dried under reduced pressure to remove residual solvent and moisture [3] [4].

This purification method achieves purities of 85% to 95% with recovery yields of 80% to 90% [3] [4]. The ether slurry technique is particularly well-suited for large-scale operations due to its simplicity, effectiveness, and compatibility with standard pharmaceutical manufacturing equipment [13].

Recrystallization Parameters

Recrystallization serves as a complementary purification technique capable of achieving higher purity levels for dianhydrogalactitol [14]. The method relies on controlled dissolution and crystallization cycles to separate dianhydrogalactitol from structurally similar impurities [14].

Solvent selection for recrystallization focuses on polar protic solvents such as methanol and ethanol, which provide appropriate solubility characteristics for dianhydrogalactitol [14]. The compound exhibits moderate solubility in these solvents at elevated temperatures and reduced solubility upon cooling, enabling effective recrystallization [14].

Temperature optimization involves heating the crude product in the selected solvent to near the boiling point to achieve complete dissolution [14]. The solution is then allowed to cool slowly to room temperature or below, promoting controlled nucleation and crystal growth [14].

Seeding techniques can be employed to control nucleation and improve crystal quality [15]. The addition of small amounts of pure dianhydrogalactitol crystals to supersaturated solutions promotes formation of well-defined crystals with improved purity [15].

Cooling rate optimization demonstrates that slow cooling (1°C to 2°C per hour) produces larger, higher quality crystals compared to rapid cooling [14] [15]. The slower cooling rate allows for better separation of impurities and improved crystal lattice formation [14] [15].

Multiple recrystallization cycles can achieve purities exceeding 95%, though this comes at the cost of reduced overall yield [14]. The optimal number of recrystallization cycles depends on the initial purity level and the required final specification [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

Other CAS

Wikipedia

Use Classification

Dates

2: Anderlik P, Szeri I, Bános Z. Bacterial translocation in dianhydrodulcitol-treated mice. Acta Microbiol Hung. 1988;35(1):49-54. PubMed PMID: 3293340.

3: Huang ZG. [Clinical observation of 15 cases of chronic myelogenous leukemia treated with 1,2,5,6-dianhydrodulcitol]. Zhonghua Nei Ke Za Zhi. 1982 Jun;21(6):356-8. Chinese. PubMed PMID: 6957285.

4: Anderlik P, Szeri I, Bános Z, Wessely M, Radnai B. Higher resistance of germfree mice to dianhydrodulcitol, a lymphotropic cytostatic agent. Acta Microbiol Acad Sci Hung. 1982;29(1):33-40. PubMed PMID: 6211912.

5: Bános Z, Szeri I, Anderlik P. Effect of Bordetella pertussis vaccine on the course of lymphocytic choriomeningitis (LCM) virus infection in suckling mice pretreated with dianhydrodulcitol (DAD). Acta Microbiol Acad Sci Hung. 1979;26(2):121-5. PubMed PMID: 539467.

6: Bános Z, Szeri I, Anderlik P. Dianhydrodulcitol treatment of lymphocytic choriomeningitis virus infection in suckling mice. Acta Microbiol Acad Sci Hung. 1979;26(1):29-34. PubMed PMID: 484266.

7: Gerö-Ferencz E, Tóth K, Somfai-Relle S, Gál F. Effect of dianhydrodulcitol (DAD) on the primary immune response of normal and tumor bearing rats. Oncology. 1977;34(4):150-2. PubMed PMID: 335301.

8: Kopper L, Lapis K, Institóris L. Incorporation of 3H-dibromodulcitol and 3H-dianhydrodulcitol into ascites tumor cells. Autoradiographic study. Neoplasma. 1976;23(1):47-52. PubMed PMID: 1272473.

9: Bános S, Szeri I, Anderlik P. Combined phytohaemagglutinin and dianhydrodulcitol treatment of lymphocytic choriomeningitis virus infection in mice. Acta Microbiol Acad Sci Hung. 1975;22(3):237-40. PubMed PMID: 1155228.